molecular formula C17H16Cl2N2O2 B5738769 [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate

Cat. No.: B5738769
M. Wt: 351.2 g/mol
InChI Key: PXCWNFQUUFUVHY-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate is a complex organic compound characterized by its unique structure, which includes an amino group, dichlorophenyl, and methylphenyl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amino Group: The initial step involves the introduction of the amino group to the 2,4-dichlorophenyl ethylidene moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The next step involves the esterification of the amino compound with 4-methylphenyl acetic acid. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A related compound with similar structural features but different functional groups.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with distinct chemical properties and applications.

Uniqueness

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-11-2-4-12(5-3-11)8-17(22)23-21-16(20)9-13-6-7-14(18)10-15(13)19/h2-7,10H,8-9H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCWNFQUUFUVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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